1-(2-Bromobutanoyl)-4-methylpiperazine
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Overview
Description
1-(2-Bromobutanoyl)-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a 2-bromobutanoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromobutanoyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the acylation of 4-methylpiperazine with 2-bromobutanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromobutanoyl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-(2-Bromobutanoyl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for more complex molecules in organic synthesis.
Biological Studies: It may be used in studies investigating the interaction of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-(2-Bromobutanoyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The bromobutanoyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The piperazine ring can interact with biological membranes or receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
1-(2-Chlorobutanoyl)-4-methylpiperazine: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromopropanoyl)-4-methylpiperazine: Similar structure but with a shorter carbon chain.
1-(2-Bromobutanoyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 1-(2-Bromobutanoyl)-4-methylpiperazine is unique due to the specific combination of its functional groups, which can confer distinct reactivity and biological activity compared to its analogs. The presence of the bromine atom can influence the compound’s reactivity in nucleophilic substitution reactions, while the piperazine ring provides a versatile scaffold for further functionalization.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-bromo-1-(4-methylpiperazin-1-yl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrN2O/c1-3-8(10)9(13)12-6-4-11(2)5-7-12/h8H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUODBYDTACSKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251536 |
Source
|
Record name | 2-Bromo-1-(4-methyl-1-piperazinyl)-1-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901251536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119453-01-8 |
Source
|
Record name | 2-Bromo-1-(4-methyl-1-piperazinyl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119453-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-(4-methyl-1-piperazinyl)-1-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901251536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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